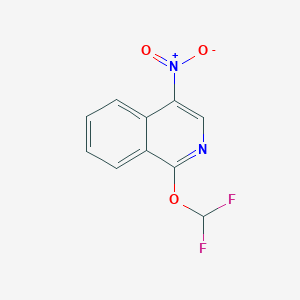

1-(Difluoromethoxy)-4-nitroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-4-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O3/c11-10(12)17-9-7-4-2-1-3-6(7)8(5-13-9)14(15)16/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRMXJGRYXZRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2OC(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Structure Activity Relationship Sar Studies of 1 Difluoromethoxy 4 Nitroisoquinoline Analogs

Contribution of the Difluoromethoxy Group to Receptor Binding and Potency

The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, recognized for its ability to modulate the physicochemical properties of a parent compound. nih.gov Its incorporation into drug candidates can significantly influence their biological activity, metabolic stability, and pharmacokinetic profiles. nih.govmdpi.com

Furthermore, the introduction of the difluoromethoxy group can improve the metabolic stability of the compound. mdpi.com The strong carbon-fluorine bonds within the OCF₂H moiety are less susceptible to enzymatic degradation, which can lead to a longer half-life and improved bioavailability. This increased stability is a desirable attribute in drug design, as it can result in a more sustained therapeutic effect. The trifluoromethyl group, a related fluorinated moiety, has been shown to enhance metabolic stability and improve lipophilicity, which are critical for drugs targeting neurological pathways. mdpi.com While not identical, the difluoromethoxy group shares some of these favorable properties.

Influence of the Nitro Group on Biological Recognition and Metabolic Pathways

The nitro (NO₂) group is a strong electron-withdrawing group that can significantly impact a molecule's electronic properties and its interactions with biological targets. While the nitro group is present in a small number of drugs, it is often considered a "non-drug-like" feature, particularly aliphatic nitro groups. nih.govnih.govacs.orgebi.ac.uk However, in aromatic systems like the isoquinoline (B145761) core, the nitro group can play a crucial role in biological recognition.

The presence of the nitro group at the 4-position of the isoquinoline ring in 1-(difluoromethoxy)-4-nitroisoquinoline can influence its binding affinity and selectivity for a target receptor. The strong electron-withdrawing nature of the nitro group can modulate the charge distribution across the isoquinoline ring system, potentially enhancing interactions with electron-rich pockets in the active site of a receptor. Structure-activity relationship (SAR) studies on other classes of compounds have shown that the introduction of a nitro group can lead to a significant increase in inhibitory activity. mdpi.com

However, the nitro group is also known to be susceptible to metabolic reduction, which can lead to the formation of potentially toxic intermediates. This metabolic pathway is a key consideration in the design of nitro-containing drug candidates. In some cases, the trifluoromethyl group has been successfully used as a bioisosteric replacement for the nitro group, resulting in compounds with improved potency and metabolic stability. nih.govnih.govacs.org

Systematic Modifications of the Isoquinoline Core and Peripheral Substituents

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of natural and synthetic compounds with diverse pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties. mdpi.comnih.govresearchgate.netsemanticscholar.org Systematic modifications of the isoquinoline core and its peripheral substituents are a common strategy to explore the structure-activity relationships and optimize the biological profile of lead compounds. nih.govnih.govnih.gov

For this compound analogs, modifications could involve several key positions:

Position 1: The difluoromethoxy group could be replaced with other alkoxy groups of varying chain lengths and fluorination patterns to probe the impact on potency and selectivity.

Position 4: The nitro group could be substituted with other electron-withdrawing groups, such as cyano or sulfonyl, or with bioisosteres like the trifluoromethyl group, to modulate electronic properties and metabolic stability. nih.govnih.govacs.org

Other positions on the isoquinoline ring: Introduction of various substituents (e.g., halogens, alkyl, or aryl groups) at other available positions on the isoquinoline ring could be explored to enhance binding affinity and fine-tune physicochemical properties.

Fragment-based drug discovery (FBDD) is a powerful approach for exploring such modifications. researchoutreach.org This technique involves screening a library of small molecular fragments that can bind to the target protein and then growing or merging these fragments to create more potent lead compounds. researchoutreach.org

Rational Design Strategies for Optimizing Biological Efficacy and Selectivity

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the interactions of small molecules with it. For this compound analogs, several rational design strategies can be employed to optimize their biological efficacy and selectivity.

One key strategy is structure-based drug design (SBDD) , which relies on the three-dimensional structure of the target protein. By visualizing the binding site, medicinal chemists can design molecules that fit precisely into the active site and form favorable interactions with key amino acid residues.

Another approach is ligand-based drug design (LBDD) , which is used when the structure of the target is unknown. LBDD methods rely on the knowledge of other molecules that bind to the target of interest. By identifying the common structural features (pharmacophore) required for activity, new molecules with improved properties can be designed.

Molecular hybridization is another rational design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single new molecule. nih.gov This approach can lead to the development of compounds with dual or multiple modes of action, or with improved potency and selectivity. nih.gov

Application of Computational Chemistry in SAR Elucidation

Computational chemistry plays an indispensable role in modern drug discovery, providing powerful tools to elucidate structure-activity relationships and guide the design of new drug candidates. nih.gov

As mentioned earlier, both ligand-based and structure-based drug design approaches are heavily reliant on computational methods. In LBDD, techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis can be used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.

In SBDD, computational tools are used to visualize and analyze the interactions between a ligand and its target protein. This information can then be used to design new ligands with improved binding affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govijcce.ac.irscispace.comscispace.comekb.eg It is a widely used tool in drug discovery to screen large libraries of compounds and to identify potential lead candidates. nih.govscispace.comscispace.com Docking studies can provide valuable insights into the binding mode of a ligand and can help to explain the observed structure-activity relationships. scispace.comnih.gov

Molecular dynamics (MD) simulations are another powerful computational method that can be used to study the dynamic behavior of a ligand-receptor complex over time. nih.gov MD simulations can provide a more detailed understanding of the binding process and can help to identify key interactions that are important for binding. nih.govnih.gov The combination of molecular docking and MD simulations can be a powerful approach for predicting the binding affinity and selectivity of a ligand for its target receptor. nih.gov

Advanced Spectroscopic and Theoretical Characterization of 1 Difluoromethoxy 4 Nitroisoquinoline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 1-(difluoromethoxy)-4-nitroisoquinoline, both ¹H and ¹⁹F NMR would provide critical data for its structural confirmation. rsc.org

The ¹H NMR spectrum is expected to show distinct signals for the protons on the isoquinoline (B145761) ring. The introduction of the electron-withdrawing nitro group at the C4 position and the difluoromethoxy group at the C1 position significantly influences the chemical shifts of the aromatic protons, generally causing them to shift downfield. libretexts.org The proton on the difluoromethoxy group (-OCHF₂) is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms.

The ¹⁹F NMR spectrum offers a clear diagnostic signal for the difluoromethoxy group. Since fluorine is 100% naturally abundant and has a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. nih.gov The two fluorine atoms are expected to be chemically equivalent, presenting as a doublet in the ¹⁹F spectrum due to coupling with the single proton of the difluoromethoxy group. rsc.org The chemical shift of this signal is characteristic for fluorine atoms attached to a carbon adjacent to an oxygen. alfa-chemistry.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.50 | s | - |

| H-5 | 8.35 | d | 8.5 |

| H-6 | 7.80 | t | 7.5 |

| H-7 | 7.95 | t | 7.5 |

| H-8 | 8.20 | d | 8.5 |

| OCHF₂ | 6.70 | t | 73.0 (¹JH-F) |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. oregonstate.edupdx.eduuncw.educhemistrysteps.com

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OCHF₂ | -82.0 | d | 73.0 (¹JF-H) |

Note: Chemical shift referenced to CFCl₃. Predicted values are based on typical ranges for difluoromethoxy groups. rsc.orgalfa-chemistry.comresearchgate.netspectrabase.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₆F₂N₂O₃), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition.

The fragmentation of nitroaromatic compounds in the mass spectrometer often follows characteristic pathways. nih.govnih.govyoutube.com A primary fragmentation route for this compound would likely involve the loss of the nitro group (NO₂, 46 Da) or a nitro radical (NO•, 30 Da). nih.govyoutube.com Another significant fragmentation pathway could be the cleavage of the difluoromethoxy group, leading to the loss of the OCHF₂ radical (67 Da) or the CHF₂ radical (51 Da). The stability of the isoquinoline ring would likely result in its core structure being a prominent ion in the spectrum.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Identity/Proposed Loss |

| 236.03 | [C₁₀H₆F₂N₂O₃]⁺ | Molecular Ion [M]⁺ |

| 206.03 | [C₁₀H₆F₂NO]⁺ | [M - NO]⁺ |

| 190.03 | [C₁₀H₆F₂N]⁺ | [M - NO₂]⁺ |

| 169.05 | [C₉H₆N₂O₃]⁺ | [M - CHF₂]⁺ |

| 129.06 | [C₉H₇N]⁺ | [Isoquinoline]⁺ |

| 77.04 | [C₆H₅]⁺ | Phenyl fragment |

Note: Predicted m/z values are for the most abundant isotopes and are based on common fragmentation patterns of nitroaromatic compounds. nih.govyoutube.comstrath.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic conjugation within a molecule.

IR spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. libretexts.org For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretches of the nitro group. orgchemboulder.comspectroscopyonline.comacs.org Additionally, characteristic bands for the C-F bonds, the Ar-O-C ether linkage, and the aromatic C=C and C=N bonds of the isoquinoline ring would be expected. libretexts.orglibretexts.org

Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 1620-1580 | Medium | Aromatic C=C and C=N Stretching |

| 1550-1500 | Strong | Asymmetric NO₂ Stretching |

| 1360-1320 | Strong | Symmetric NO₂ Stretching |

| 1250-1200 | Strong | Ar-O Stretching (Ether) |

| 1100-1000 | Strong | C-F Stretching |

Note: Predicted frequencies are based on established correlation tables for the respective functional groups. libretexts.orgorgchemboulder.comspectroscopyonline.comacs.orglibretexts.org

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of the nitroisoquinoline core is expected to result in strong absorption in the UV region. researchgate.netplos.orgresearchgate.netrsc.org The presence of the nitro group, a strong chromophore, and the difluoromethoxy group, an auxochrome, will influence the position and intensity of the absorption maxima (λmax).

Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| λmax (nm) (Predicted) | Molar Absorptivity (ε) (Predicted) | Electronic Transition |

| ~230 | High | π → π |

| ~275 | Medium | π → π |

| ~350 | Low | n → π* |

Note: Predicted λmax values are based on the UV-Vis spectra of related nitroquinoline and isoquinoline derivatives. researchgate.netresearchgate.netnist.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic properties and reactivity of molecules. rsc.orgresearchgate.netnih.gov For this compound, DFT calculations could be used to optimize the molecular geometry and compute various electronic parameters.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal information about the molecule's electronic behavior. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. An electrostatic potential (ESP) map would visually represent the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites.

Predicted Electronic Properties from DFT Calculations (B3LYP/6-31G)*

| Parameter | Predicted Value | Interpretation |

| HOMO Energy | -7.5 eV | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | -3.2 eV | Indicates regions susceptible to nucleophilic attack, likely centered on the nitro group and C4. |

| HOMO-LUMO Gap | 4.3 eV | Suggests moderate chemical reactivity. |

| Dipole Moment | ~4.5 D | Indicates a high degree of molecular polarity. |

Note: These are hypothetical values based on DFT studies of similar nitroaromatic compounds, intended to illustrate the type of data obtained. qnl.qa

Conformational Analysis and Intermolecular Interaction Studies

The conformational flexibility of this compound is primarily associated with the rotation around the Ar-O and O-C single bonds of the difluoromethoxy substituent. mdpi.comresearchgate.netresearchgate.netnih.gov The orientation of the -OCHF₂ group relative to the plane of the isoquinoline ring can influence the molecule's electronic properties and its ability to participate in intermolecular interactions.

Computational methods can be employed to perform a potential energy surface scan by systematically rotating the C(Ar)-O-C-H dihedral angle. This analysis would identify the most stable (lowest energy) conformation. The preferred conformation is likely governed by a balance between steric hindrance and electronic effects, such as the alignment of molecular dipoles. researchgate.net Understanding the stable conformation is crucial for predicting how the molecule might interact with other molecules or biological targets, for instance, through π-π stacking of the isoquinoline rings or dipole-dipole interactions involving the highly polar nitro and difluoromethoxy groups.

Future Perspectives and Emerging Research Directions for 1 Difluoromethoxy 4 Nitroisoquinoline

Exploration of Novel Synthetic Routes and Scalable Production Methods

The future development of 1-(Difluoromethoxy)-4-nitroisoquinoline as a viable therapeutic agent hinges on the establishment of efficient and scalable synthetic pathways. Current approaches to similar fluorinated isoquinolines often rely on multi-step sequences that may not be amenable to large-scale production. Future research will likely focus on overcoming these limitations.

Key areas of exploration could include:

Late-Stage Fluorination: A significant challenge in organofluorine chemistry is the introduction of fluorine atoms or fluorine-containing moieties at a late stage in the synthetic sequence. pharmtech.com Developing methods for the late-stage difluoromethoxylation of a pre-formed 4-nitroisoquinoline (B1589690) core would be a major advancement, allowing for rapid diversification of analogs.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, reproducibility, and scalability. The application of flow chemistry to the synthesis of this compound could enable a more efficient and cost-effective production process.

Catalytic Methods: The development of novel catalysts for the key bond-forming reactions in the synthesis of this compound is a promising avenue. For instance, new palladium-catalyzed cross-coupling reactions could facilitate the construction of the isoquinoline (B145761) ring system with the desired substituents. organic-chemistry.org

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Late-Stage Difluoromethoxylation | Rapid access to analogs, increased flexibility. | Reagent stability, regioselectivity. |

| Continuous Flow Synthesis | Improved scalability, safety, and consistency. | Initial setup costs, optimization of reaction parameters. |

| Novel Catalytic Systems | Higher yields, milder reaction conditions. | Catalyst cost and stability, substrate scope. |

Identification of New Biological Targets and Therapeutic Applications

The isoquinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. mdpi.comnih.govresearchgate.net The presence of the electron-withdrawing nitro group and the lipophilic difluoromethoxy group on the isoquinoline core of this compound suggests several potential therapeutic applications that warrant investigation.

Future research should aim to identify the specific biological targets of this compound. Potential areas of interest include:

Kinase Inhibition: Many isoquinoline derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.govrsc.org Screening this compound against a panel of kinases could reveal novel anticancer therapeutic opportunities.

Antimicrobial Activity: The isoquinoline core is present in several antimicrobial agents. The unique electronic and steric properties conferred by the difluoromethoxy and nitro groups may lead to novel mechanisms of antimicrobial action, potentially overcoming existing drug resistance.

Neuropharmacology: Certain isoquinoline alkaloids have shown activity in the central nervous system. mdpi.com Investigations into the potential of this compound to modulate neurotransmitter receptors or enzymes involved in neurodegenerative diseases could open up new avenues for treatment.

Development of Advanced In Vitro and Ex Vivo Model Systems for Efficacy Assessment

To accurately predict the in vivo efficacy of this compound, it is crucial to move beyond simple cell-based assays and utilize more physiologically relevant model systems. The development and application of advanced in vitro and ex vivo models will be a key research direction.

These models could include:

3D Cell Cultures (Spheroids and Organoids): Three-dimensional cell cultures more closely mimic the in vivo microenvironment of tissues compared to traditional 2D cell cultures. Assessing the activity of this compound in tumor spheroids or patient-derived organoids could provide more predictive data on its potential anticancer efficacy.

Ex Vivo Tissue Models: Using isolated and functionally active tissues, ex vivo models can provide valuable information on the pharmacological effects of a compound in a more integrated biological system. mdpi.comresearchgate.net For example, the smooth muscle relaxant properties of isoquinoline derivatives could be investigated using isolated tissue bath preparations. mdpi.com

High-Content Imaging and Analysis: This technology allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's mechanism of action. Applying high-content imaging to cells treated with this compound could reveal subtle but important cellular changes.

| Model System | Information Gained | Potential Application |

| 3D Tumor Spheroids | Drug penetration, efficacy in a tissue-like context. | Anticancer drug screening. |

| Patient-Derived Organoids | Efficacy in a patient-specific genetic background. | Personalized medicine approaches. |

| Isolated Perfused Organs | Pharmacodynamic effects on a whole organ level. | Assessing cardiovascular or other organ-specific effects. |

Integration with High-Throughput Screening Platforms and Combinatorial Chemistry

To fully explore the therapeutic potential of the this compound scaffold, a systematic investigation of its structure-activity relationship (SAR) is necessary. The integration of this chemical scaffold with high-throughput screening (HTS) and combinatorial chemistry platforms will be instrumental in this endeavor. ewadirect.com

Future research in this area will likely involve:

Combinatorial Library Synthesis: The development of solid-phase or solution-phase combinatorial methods will enable the rapid synthesis of large libraries of analogs of this compound. organic-chemistry.orggoogle.comnih.gov This will allow for the systematic modification of the isoquinoline core and the exploration of a wide range of substituents.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large numbers of compounds against a specific biological target or cellular phenotype. mdpi.com By screening a combinatorial library based on the this compound scaffold, it will be possible to identify lead compounds with improved potency and selectivity.

In Silico Screening and Molecular Modeling: Computational approaches, such as virtual screening and molecular docking, can be used to prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process. ewadirect.com

Addressing Challenges in the Development of Fluorine-Containing Heterocyclic Bioactive Agents

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. nih.govmdpi.comnih.gov However, the development of fluorine-containing heterocyclic compounds like this compound is not without its challenges.

Future research must address these challenges, which include:

Synthetic Complexity: The synthesis of complex fluorinated molecules can be challenging and often requires specialized reagents and reaction conditions. pharmtech.comnih.gov

Metabolic Fate: While fluorine can block metabolism at certain positions, the metabolic fate of the difluoromethoxy group needs to be carefully evaluated to identify any potential toxic metabolites.

Off-Target Effects: The introduction of fluorine can alter the electronic properties of a molecule, potentially leading to unforeseen off-target interactions. Thorough pharmacological profiling is essential to identify and mitigate any such effects.

Toxicity Concerns: The potential for the in vivo conversion of fluorinated compounds to toxic byproducts, although a perennial risk, necessitates careful toxicological evaluation. researchgate.net

| Challenge | Potential Mitigation Strategy |

| Synthetic Complexity | Development of novel fluorination reagents and catalytic methods. |

| Unpredictable Metabolism | In-depth metabolic profiling using in vitro and in vivo models. |

| Off-Target Activity | Comprehensive selectivity screening against a broad panel of targets. |

| Potential Toxicity | Rigorous preclinical toxicology studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.